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molecular formula C6H12N2O7 B8299200 (2R)-6-hydroxyhexane-1,2-diyl dinitrate

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Cat. No. B8299200
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622502B2

Procedure details

To a solution of 5,6-bis(nitrooxy)hexyl acetate (31.3 g, 118 mmol) in THF-EtOH (1:1, 0.492 M) at 0° C., was added a solution of sodium hydroxide (2 N, 126 mL, 251 mmol, 2.1 equiv) dropwise over 5 min. The reaction was stirred at rt for 2 h. The reaction mixture was quenched with a saturated NaHCO3 solution and extracted 3 times with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The product was purified by combi-flash 2×120 g silica gel cartridge using gradient (0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min) to afford the desired product (24.5 g, Yield=92%) as a pale yellowish oil. 1H NMR (500 MHz, acetone-d6): δ 5.53-5.47 (m, 1H), 5.00 (dd, 1H), 4.72 (dd, 1H), 3.55 (d, 2H), 3.50 (t, 1H), 1.88-1.80 (m, 2H), 1.58-1.51 (m, 4H).
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Smiles
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Name
Quantity
126 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by combi-flash 2×120 g silica gel cartridge
CUSTOM
Type
CUSTOM
Details
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622502B2

Procedure details

To a solution of 5,6-bis(nitrooxy)hexyl acetate (31.3 g, 118 mmol) in THF-EtOH (1:1, 0.492 M) at 0° C., was added a solution of sodium hydroxide (2 N, 126 mL, 251 mmol, 2.1 equiv) dropwise over 5 min. The reaction was stirred at rt for 2 h. The reaction mixture was quenched with a saturated NaHCO3 solution and extracted 3 times with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The product was purified by combi-flash 2×120 g silica gel cartridge using gradient (0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min) to afford the desired product (24.5 g, Yield=92%) as a pale yellowish oil. 1H NMR (500 MHz, acetone-d6): δ 5.53-5.47 (m, 1H), 5.00 (dd, 1H), 4.72 (dd, 1H), 3.55 (d, 2H), 3.50 (t, 1H), 1.88-1.80 (m, 2H), 1.58-1.51 (m, 4H).
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Smiles
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Name
Quantity
126 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by combi-flash 2×120 g silica gel cartridge
CUSTOM
Type
CUSTOM
Details
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622502B2

Procedure details

To a solution of 5,6-bis(nitrooxy)hexyl acetate (31.3 g, 118 mmol) in THF-EtOH (1:1, 0.492 M) at 0° C., was added a solution of sodium hydroxide (2 N, 126 mL, 251 mmol, 2.1 equiv) dropwise over 5 min. The reaction was stirred at rt for 2 h. The reaction mixture was quenched with a saturated NaHCO3 solution and extracted 3 times with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The product was purified by combi-flash 2×120 g silica gel cartridge using gradient (0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min) to afford the desired product (24.5 g, Yield=92%) as a pale yellowish oil. 1H NMR (500 MHz, acetone-d6): δ 5.53-5.47 (m, 1H), 5.00 (dd, 1H), 4.72 (dd, 1H), 3.55 (d, 2H), 3.50 (t, 1H), 1.88-1.80 (m, 2H), 1.58-1.51 (m, 4H).
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Smiles
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Name
Quantity
126 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by combi-flash 2×120 g silica gel cartridge
CUSTOM
Type
CUSTOM
Details
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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